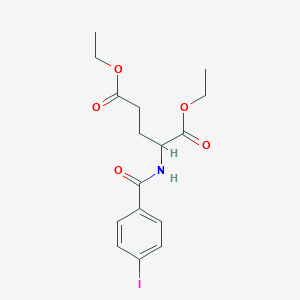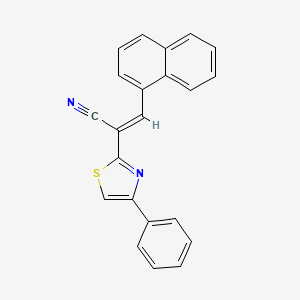![molecular formula C34H26N2O3S B3828047 2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B3828047.png)
2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile
描述
2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as BPN or BPN' and is widely used in various research applications due to its unique properties. In
作用机制
The mechanism of action of BPN is not fully understood. However, it is believed that BPN inhibits the activity of specific enzymes that are essential for cancer cell growth and survival. Additionally, BPN has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
BPN has been found to have several biochemical and physiological effects. BPN has been shown to inhibit the activity of specific enzymes that are essential for cancer cell growth and survival. Additionally, BPN has been found to induce oxidative stress in cancer cells, which can lead to cell death. BPN has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of several inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using BPN in lab experiments is its relatively simple synthesis method. Additionally, BPN has been found to have potent anti-cancer properties, making it an attractive compound for cancer research. However, BPN has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for research related to BPN. One of the most significant areas of research is the development of BPN derivatives that have improved solubility and potency. Additionally, more research is needed to fully understand the mechanism of action of BPN and its effects on various cancer cell types. Finally, research is needed to explore the potential of BPN in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, BPN is a chemical compound that has gained significant attention in the field of scientific research. BPN has potent anti-cancer properties and has been extensively used in cancer research. Additionally, BPN has several biochemical and physiological effects that make it an attractive compound for the treatment of several diseases. While there are some limitations associated with BPN, there are several future directions for research related to this compound. Overall, BPN is a promising compound that has the potential to make significant contributions to the field of scientific research.
科学研究应用
BPN has been extensively used in various scientific research applications. One of the most significant applications of BPN is in the field of cancer research. BPN has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPN has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential in preventing the growth and spread of cancer cells.
属性
IUPAC Name |
4,6-bis(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O3S/c1-38-28-16-12-25(13-17-28)30-20-32(26-14-18-29(39-2)19-15-26)36-34(31(30)21-35)40-22-33(37)27-10-8-24(9-11-27)23-6-4-3-5-7-23/h3-20H,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOTXERDLCNZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Biphenyl-4-yl)-2-oxoethyl]sulfanyl}-4,6-bis(4-methoxyphenyl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B3827965.png)
![N-[3-benzoyl-2-(trifluoromethyl)-4-pyridinyl]acetamide](/img/structure/B3827973.png)


![2'-[(tert-butylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3827998.png)
![2-amino-4-(4-bromophenyl)-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B3828015.png)
![5-cyano-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3828023.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B3828026.png)
![4-oxo-2-(propylthio)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B3828027.png)
![7-{[2-(4-methylphenyl)-2-oxoethyl]thio}-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B3828029.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide](/img/structure/B3828035.png)
![3-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828051.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)acrylonitrile](/img/structure/B3828061.png)
